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Compound of Interest

Compound Name: tert-Butyl Phenylcarbamate

Cat. No.: B140978 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl
Phenylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This

document is intended for researchers, scientists, and professionals in drug development who

utilize these analytical techniques for structural elucidation and compound verification.

Spectroscopic Data Summary
The spectroscopic data for tert-Butyl Phenylcarbamate are summarized in the tables below.

This information is crucial for confirming the structure and purity of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.[1]

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl Phenylcarbamate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.36-7.26 Multiplet 4H
Aromatic protons

(C₆H₅)

7.05-7.03 Multiplet 1H
Aromatic proton

(C₆H₅)

6.46 Broad Singlet 1H N-H proton

1.52 Singlet 9H
tert-Butyl protons (-

C(CH₃)₃)

Solvent: CDCl₃, Reference: TMS[2]

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl Phenylcarbamate

Chemical Shift (δ) ppm Assignment

152.73 C=O (Carbamate)

138.30 Quaternary aromatic carbon

123.97 Aromatic CH

123.01 Aromatic CH

118.49 Aromatic CH

80.49 Quaternary carbon of tert-butyl group

28.33 Methyl carbons of tert-butyl group

Solvent: CDCl₃[2]

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its bonds.[3] It is particularly useful for identifying

functional groups.[4]
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Table 3: Characteristic IR Absorption Bands for tert-Butyl Phenylcarbamate

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300-3400 N-H Stretch
Secondary Amine (in

carbamate)

~3100-3000 C-H Stretch Aromatic (sp² C-H)

~2980-2850 C-H Stretch Aliphatic (sp³ C-H)

~1700-1730 C=O Stretch Carbonyl (Carbamate)

~1600, ~1490 C=C Stretch Aromatic Ring

~1240 C-O Stretch Ester-like C-O

~750, ~690 C-H Bend Monosubstituted Benzene

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.[5] It provides information about the molecular weight and

fragmentation pattern of a compound.[6]

Table 4: Mass Spectrometry Data for tert-Butyl Phenylcarbamate

m/z Interpretation

193 [M]⁺ (Molecular Ion)

137 [M - C₄H₈]⁺

93 [C₆H₅NH₂]⁺

57 [C₄H₉]⁺ (tert-Butyl cation)

Molecular Formula: C₁₁H₁₅NO₂[7] Molecular Weight: 193.24 g/mol [7]

Experimental Protocols
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Detailed methodologies for obtaining the spectroscopic data are provided below.

2.1. NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound is as

follows:

Sample Preparation: Dissolve 5-10 mg of purified tert-Butyl Phenylcarbamate in

approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[8]

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.[9]

Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum

according to the instrument's standard operating procedures. For ¹³C NMR, a larger number

of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

2.2. IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation: Dissolve a small amount of solid tert-Butyl Phenylcarbamate
(approximately 50 mg) in a few drops of a volatile solvent, such as methylene chloride.[10]

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[10]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

solid compound on the plate.[10]

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer

and acquire the spectrum.[10] A background spectrum of the clean, empty salt plate should

be taken first and automatically subtracted from the sample spectrum.[11]

2.3. Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample like tert-Butyl Phenylcarbamate, this is often done by heating it on a
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direct insertion probe until it vaporizes into the ion source.[6]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process, known as electron impact (EI) ionization,

knocks an electron off the molecule to form a radical cation (the molecular ion).[6]

Fragmentation: The molecular ion is often energetically unstable and undergoes

fragmentation, breaking into smaller, characteristic charged fragments and neutral species.

[6]

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer,

where they are separated based on their mass-to-charge (m/z) ratio.[6]

Detection: A detector records the abundance of each ion, and the data is plotted as a mass

spectrum, showing relative intensity versus m/z.[6]

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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